

# A Comparative Guide to JG26 and Other ADAM17 Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |
|----------------------|-----------|-----------|--|--|
| Compound Name:       | JG26      |           |  |  |
| Cat. No.:            | B10779992 | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNF-α converting enzyme (TACE), has emerged as a critical therapeutic target in oncology. Its role in shedding a wide array of cell surface proteins, including ligands for the epidermal growth factor receptor (EGFR) and the interleukin-6 receptor (IL-6R), positions it as a key regulator of tumor progression, metastasis, and resistance to therapy.[1][2] This guide provides a comparative analysis of JG26, a potent ADAM17 inhibitor, against other notable ADAM17 inhibitors in the context of cancer research, supported by experimental data and detailed methodologies.

#### **Overview of ADAM17's Role in Cancer**

ADAM17 contributes to the malignant phenotype through two primary signaling pathways:

- EGFR Pathway Activation: ADAM17 cleaves and releases EGFR ligands such as TGF-α and amphiregulin, leading to the autocrine or paracrine activation of EGFR. This triggers downstream signaling cascades, including the PI3K-AKT and MEK-ERK pathways, which promote cancer cell proliferation, invasion, and angiogenesis.[2][3]
- IL-6 Trans-Signaling: ADAM17 mediates the shedding of the IL-6 receptor (IL-6R), generating a soluble form (sIL-6R). This sIL-6R can bind to IL-6 and activate cells that only express the gp130 signal-transducing subunit, a process known as trans-signaling. In cancer, this pathway is linked to inflammation-associated tumorigenesis, particularly in



colorectal and lung cancer, by promoting cell survival and proliferation through STAT3 activation.[4][5]

## **Comparative Analysis of ADAM17 Inhibitors**

This section compares the biochemical potency and cellular activity of **JG26** with other well-characterized ADAM17 inhibitors.

## **Inhibitor Potency and Selectivity**

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values of **JG26** and other ADAM17 inhibitors against ADAM17 and related proteases. Lower IC50 values indicate higher potency.



| Inhibitor               | Target        | IC50 (nM)                                                                       | Selectivity<br>Profile                                                                                     | Reference |
|-------------------------|---------------|---------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------|-----------|
| JG26                    | ADAM17        | 1.9                                                                             | Highly selective for ADAM17 over ADAM10. Also inhibits ADAM8 and MMP-12 at slightly higher concentrations. | [6]       |
| ADAM10                  | 150           | ~79-fold<br>selective for<br>ADAM17                                             | [6]                                                                                                        |           |
| ADAM8                   | 12            | ~6-fold selective for ADAM17                                                    | [6]                                                                                                        |           |
| MMP-12                  | 9.4           | ~5-fold selective<br>for ADAM17                                                 | [6]                                                                                                        | _         |
| Aderbasib<br>(INCB7839) | ADAM17        | Low nanomolar<br>(specific IC50 not<br>consistently<br>reported in<br>searches) | Dual inhibitor of ADAM10 and ADAM17.                                                                       | [7][8][9] |
| ADAM10                  | Low nanomolar | [7][8][9]                                                                       |                                                                                                            |           |
| TMI-005<br>(Apratastat) | TACE (ADAM17) | Not specified                                                                   | Non-selective inhibitor of TACE and various MMPs.                                                          | [10]      |
| GW280264X               | TACE (ADAM17) | 8.0                                                                             | Mixed inhibitor of ADAM10 and ADAM17.                                                                      | [6]       |
| ADAM10                  | 11.5          | [6]                                                                             |                                                                                                            |           |
| TPD (TACE<br>Prodomain) | ADAM17        | 145<br>(recombinant)                                                            | Highly selective natural inhibitor.                                                                        | [11]      |



| MEDI3622      | ADAM17 | 0.039 (human) | Potent and specific monoclonal antibody inhibitor. | [1] |
|---------------|--------|---------------|----------------------------------------------------|-----|
| 0.132 (mouse) | [1]    |               |                                                    |     |

#### Key Insights:

- **JG26** demonstrates high potency and selectivity for ADAM17 over the closely related ADAM10, a desirable characteristic to minimize off-target effects.[6]
- Aderbasib (INCB7839) is a potent dual inhibitor of ADAM10 and ADAM17 and has been evaluated in clinical trials for breast cancer.[12][13]
- TMI-005 is a broad-spectrum inhibitor, which may be useful in certain research contexts but lacks the specificity required for targeted ADAM17 investigation.[10]
- TPD and MEDI3622 represent biological inhibitors with high specificity, offering alternative therapeutic and research modalities.[1][11]

## In Vitro and In Vivo Efficacy in Cancer Models

The following table summarizes the experimental evidence for the anti-cancer effects of **JG26** and other ADAM17 inhibitors.



| Inhibitor                                       | Cancer Model                                                                               | Key Findings                                                                                                                                         | Reference |
|-------------------------------------------------|--------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| JG26                                            | Colorectal Cancer<br>(CRC)                                                                 | Inhibits tumor metastasis in an orthotopic mouse model. Reduces the number of circulating tumor cells and metastatic nodules in the lungs and liver. | [3]       |
| Hodgkin Lymphoma                                | Reduces the shedding of NKG2D ligands, potentially enhancing immune surveillance.          | [3]                                                                                                                                                  |           |
| Aderbasib<br>(INCB7839)                         | HER2+ Breast Cancer                                                                        | In combination with trastuzumab, showed clinical benefit in patients with metastatic HER2+ breast cancer.                                            | [12]      |
| Diffuse Large B-cell<br>Non-Hodgkin<br>Lymphoma | In clinical trials in combination with rituximab.                                          | [12]                                                                                                                                                 |           |
| TMI-005 (Apratastat)                            | Non-Small Cell Lung<br>Cancer (NSCLC)                                                      | Sensitizes NSCLC cells to radiotherapy in vitro and in vivo.                                                                                         | [7]       |
| TPD (TACE<br>Prodomain)                         | Lung Cancer                                                                                | Reduced tumor<br>growth in a mouse<br>model.                                                                                                         | [14]      |
| Metastasis Model                                | Short-term pharmacological inhibition prevents long-term metastasis formation in the lung. |                                                                                                                                                      |           |







Induces tumor

Various EGFR-

regression or stasis.

Superior to

MEDI3622

dependent models (e.g., esophageal,

EGFR/HER pathway

[1][15]

colorectal)

inhibitors in some

models.

## **Signaling Pathway Diagrams**

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by ADAM17 and its inhibitors.





Click to download full resolution via product page

Caption: ADAM17-mediated EGFR signaling pathway in cancer.





Click to download full resolution via product page

Caption: ADAM17-mediated IL-6 trans-signaling pathway in cancer.

## **Experimental Protocols**

This section provides an overview of common experimental methodologies used to evaluate ADAM17 inhibitors.

## **ADAM17 Activity Assay**



Objective: To measure the enzymatic activity of ADAM17 and the inhibitory effect of compounds.

#### Methodology:

- Reagents and Materials:
  - Recombinant human ADAM17 enzyme.
  - Fluorogenic peptide substrate for ADAM17 (e.g., based on the cleavage site of TNF-α).
     [16]
  - Assay buffer (e.g., Tris-HCl, pH 7.5).
  - 96-well black microplates.
  - Fluorescence microplate reader.
  - Test inhibitors (e.g., JG26) at various concentrations.

#### Procedure:

- Prepare serial dilutions of the test inhibitor in assay buffer.
- Add the recombinant ADAM17 enzyme to each well of the microplate.
- Add the diluted inhibitor to the respective wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
- Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 320 nm and emission at 420 nm). The rate of increase in fluorescence is proportional to the enzyme activity.
- Calculate the percentage of inhibition for each inhibitor concentration relative to a control (enzyme and substrate without inhibitor).



 Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[17]

## **Cell Viability Assay (MTT Assay)**

Objective: To assess the cytotoxic effects of ADAM17 inhibitors on cancer cells.

#### Methodology:

- Reagents and Materials:
  - Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells).
  - Complete cell culture medium.
  - 96-well clear microplates.
  - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
  - Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
  - Microplate reader.

#### Procedure:

- Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of the ADAM17 inhibitor for a specific duration (e.g., 24, 48, or 72 hours).
- After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
- Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.



 Calculate the percentage of cell viability for each treatment group relative to the untreated control.[18]

### In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of ADAM17 inhibitors in a living organism.

#### Methodology:

- Animals and Cell Lines:
  - Immunocompromised mice (e.g., nude or SCID mice).
  - Human cancer cell line that forms tumors in mice.
- Procedure:
  - Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
  - Allow the tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
  - Randomly assign the mice to different treatment groups (e.g., vehicle control, JG26, other inhibitors).
  - Administer the treatments to the mice according to a pre-defined schedule (e.g., daily oral gavage or intraperitoneal injection).
  - Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume using the formula: (Length x Width²)/2.
  - Monitor the body weight of the mice as an indicator of toxicity.
  - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
  - Compare the tumor growth rates between the different treatment groups to assess the efficacy of the inhibitors.[7]



#### Conclusion

**JG26** stands out as a highly potent and selective ADAM17 inhibitor with demonstrated antimetastatic activity in preclinical cancer models.[3] Its selectivity for ADAM17 over ADAM10 may offer a better safety profile compared to dual inhibitors like Aderbasib. However, the clinical experience with Aderbasib in combination therapies highlights the potential of targeting the ADAM family in cancer treatment.[12] The development of biological inhibitors like TPD and MEDI3622 further expands the arsenal of tools available to researchers for dissecting the complex roles of ADAM17 in cancer and for developing novel therapeutic strategies. The choice of an appropriate ADAM17 inhibitor will depend on the specific research question, with considerations for potency, selectivity, and the desired experimental system. This guide provides a foundational comparison to aid in this selection process and to facilitate further investigation into the promising field of ADAM17-targeted cancer therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. ADAM17 orchestrates Interleukin-6, TNFα and EGF-R signaling in inflammation and cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADAM17 promotes breast cancer cell malignant phenotype through EGFR-PI3K-AKT activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADAM17 Activity and IL-6 Trans-Signaling in Inflammation and Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aderbasib My Cancer Genome [mycancergenome.org]
- 9. Aderbasib Wikipedia [en.wikipedia.org]







- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation
   PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Targeted Inhibition of ADAM17 for the Treatment of Inflammatory Diseases and Cancer | YEDA Technology Transfer [yedarnd.com]
- 15. A Monoclonal Antibody to ADAM17 Inhibits Tumor Growth by Inhibiting EGFR and Non-EGFR-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Discovery of Novel Inhibitors of a Disintegrin and Metalloprotease 17 (ADAM17) Using Glycosylated and Non-glycosylated Substrates PMC [pmc.ncbi.nlm.nih.gov]
- 18. SAR Studies of Exosite-Binding Substrate-Selective Inhibitors of A Disintegrin And Metalloprotease 17 (ADAM17) and Application as Selective in Vitro Probes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to JG26 and Other ADAM17 Inhibitors in Cancer Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10779992#jg26-vs-other-adam17-inhibitors-in-cancer-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com